molecular formula C19H17ClN2OS B3555028 2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3555028
M. Wt: 356.9 g/mol
InChI Key: HKAOUIYWBWRLOW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced via a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide: shares structural similarities with other thiazole derivatives such as:

Uniqueness

  • Structural Features : The presence of both chlorophenyl and dimethylphenyl groups in the same molecule provides unique electronic and steric properties.
  • Biological Activity : Its specific interactions with molecular targets and pathways distinguish it from other thiazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAOUIYWBWRLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
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2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
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2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

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